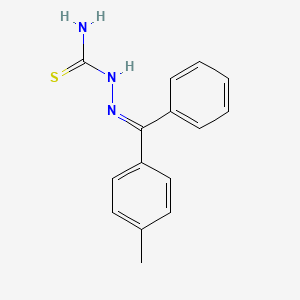
1-(Phenyl(p-tolyl)methylene)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(phenyl(p-tolyl)methylene)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenyl(p-tolyl)methylene)thiosemicarbazide typically involves the reaction of p-tolyl isothiocyanate with phenylhydrazine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(phenyl(p-tolyl)methylene)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazides.
Scientific Research Applications
1-(phenyl(p-tolyl)methylene)thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Explored for its potential anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(phenyl(p-tolyl)methylene)thiosemicarbazide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to the disruption of cellular processes. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells .
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-3-phenylthiourea: Similar structure but lacks the thiosemicarbazide moiety.
1-(phenyl(p-tolyl)methylene)hydrazine: Similar structure but lacks the sulfur atom.
Uniqueness
1-(phenyl(p-tolyl)methylene)thiosemicarbazide is unique due to its thiosemicarbazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H15N3S |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
[(E)-[(4-methylphenyl)-phenylmethylidene]amino]thiourea |
InChI |
InChI=1S/C15H15N3S/c1-11-7-9-13(10-8-11)14(17-18-15(16)19)12-5-3-2-4-6-12/h2-10H,1H3,(H3,16,18,19)/b17-14+ |
InChI Key |
DZOZYORQEZEOCT-SAPNQHFASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=S)N)/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=S)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















